Physical Property Differentiation vs. 5-Fluoro and 5-Chloro Analogs
2-(5-Bromo-1H-indazol-3-yl)acetic acid exhibits distinct physicochemical properties relative to its 5-fluoro and 5-chloro counterparts that impact handling, purification, and analytical detection. The predicted density (1.838 ± 0.06 g/cm³) is substantially higher than that of the 5-fluoro analog (1.531 g/cm³), reflecting the greater atomic mass of bromine . The predicted boiling point (484.4 ± 30.0 °C) exceeds that of the 5-fluoro analog (436.9 °C) by approximately 47.5 °C, indicating stronger intermolecular interactions attributable to the polarizable bromine atom . These differences are relevant for HPLC method development, preparative chromatography, and vacuum drying protocols.
| Evidence Dimension | Predicted density (g/cm³) |
|---|---|
| Target Compound Data | 1.838 ± 0.06 |
| Comparator Or Baseline | 5-Fluoro analog: 1.531 g/cm³ |
| Quantified Difference | Target density is ~20% higher (1.838 vs. 1.531 g/cm³) |
| Conditions | ACD/Labs predicted values at 20 °C; data from ChemSrc and chem960.com |
Why This Matters
The higher density of the 5-bromo derivative affects solution preparation gravimetric calculations and distinguishes it analytically from lighter halogen analogs in procurement QC.
